molecular formula C16H40Cl6N4O2 B12711243 Piperazinium, 1,1'-ethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride, dihydrate CAS No. 102517-17-9

Piperazinium, 1,1'-ethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride, dihydrate

Cat. No.: B12711243
CAS No.: 102517-17-9
M. Wt: 533.2 g/mol
InChI Key: CTRGUBUEGVLDLZ-UHFFFAOYSA-L
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Description

Piperazinium, 1,1’-ethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride, dihydrate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes piperazine rings and chloroethyl groups. It is often used in scientific research and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazinium, 1,1’-ethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride, dihydrate typically involves the reaction of piperazine with ethylene dichloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Piperazinium, 1,1’-ethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride, dihydrate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the chloroethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically results in the formation of simpler compounds.

Scientific Research Applications

Piperazinium, 1,1’-ethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride, dihydrate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of polymers, coatings, and other materials due to its reactivity and functional properties.

Mechanism of Action

The mechanism of action of Piperazinium, 1,1’-ethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride, dihydrate involves its interaction with various molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential therapeutic effects and its use in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Chloroethane: A simpler compound with similar chloroethyl groups, used in various industrial applications.

    Methane, bis(2-chloroethoxy)-: Another compound with chloroethyl groups, used in different chemical processes.

Uniqueness

Piperazinium, 1,1’-ethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride, dihydrate is unique due to its complex structure, which includes multiple reactive sites and functional groups. This makes it more versatile and useful in a wider range of applications compared to simpler compounds like chloroethane.

Properties

CAS No.

102517-17-9

Molecular Formula

C16H40Cl6N4O2

Molecular Weight

533.2 g/mol

IUPAC Name

4-(2-chloroethyl)-1-[2-[4-(2-chloroethyl)-1-methylpiperazin-1-ium-1-yl]ethyl]-1-methylpiperazin-1-ium;dichloride;dihydrate;dihydrochloride

InChI

InChI=1S/C16H34Cl2N4.4ClH.2H2O/c1-21(11-7-19(5-3-17)8-12-21)15-16-22(2)13-9-20(6-4-18)10-14-22;;;;;;/h3-16H2,1-2H3;4*1H;2*1H2/q+2;;;;;;/p-2

InChI Key

CTRGUBUEGVLDLZ-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCN(CC1)CCCl)CC[N+]2(CCN(CC2)CCCl)C.O.O.Cl.Cl.[Cl-].[Cl-]

Origin of Product

United States

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